molecular formula C17H17BrO2 B1321826 4-(4-Bromobutoxy)benzophenone CAS No. 101308-54-7

4-(4-Bromobutoxy)benzophenone

Cat. No. B1321826
M. Wt: 333.2 g/mol
InChI Key: ROOTZHKXNRLRKE-UHFFFAOYSA-N
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Patent
US05693674

Procedure details

Combine 4-hydroxybenzophenone (14.11 g, 71.2 mmol) and aqueous 1M sodium hydroxide solution (70 mL). Add 1,4-dibromobutane (43.4 g, 200 mmol). Heat the reaction mixture to reflux. After 20.5 hours, cool to ambient temperature. Add pentane (100 mL) and again heat to reflux. After 0.5 hours, cool to ambient temperature to give a solid. Collect the solid by filtration recrystallize the solid from ethanol to give the title compound: mp; 42°-43° C.
Quantity
14.11 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
43.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].[Br:18][CH2:19][CH2:20][CH2:21][CH2:22]Br>CCCCC>[Br:18][CH2:19][CH2:20][CH2:21][CH2:22][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.11 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
43.4 g
Type
reactant
Smiles
BrCCCCBr
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
After 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
recrystallize the solid from ethanol

Outcomes

Product
Details
Reaction Time
20.5 h
Name
Type
product
Smiles
BrCCCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.